7-nitrobenzo[f]quinoline
Overview
Description
7-Nitrobenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a benzene ring fused with a pyridine ring, with a nitro group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[f]quinoline typically involves the nitration of benzo[f]quinoline. One common method is the reaction of benzo[f]quinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-benzo[f]quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Nitrobenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-nitrobenzo[f]quinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
7-Nitrobenzo[h]quinoline: Similar structure but with different positioning of the nitro group.
7,9-Dinitrobenzo[f]quinoline: Contains an additional nitro group, leading to different chemical properties and reactivity.
10-Hydroxybenzo[h]quinoline: Contains a hydroxyl group instead of a nitro group, leading to different biological activities.
Uniqueness: 7-Nitrobenzo[f]quinoline is unique due to its specific nitro group positioning, which influences its chemical reactivity and biological activities. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-nitrobenzo[f]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXVWLQKOFVEEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320044 | |
Record name | 7-nitrobenzo[f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186268-25-7 | |
Record name | 7-nitrobenzo[f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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